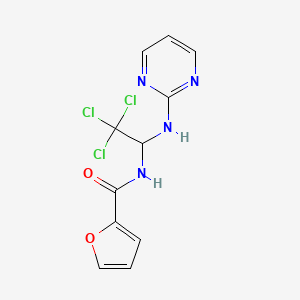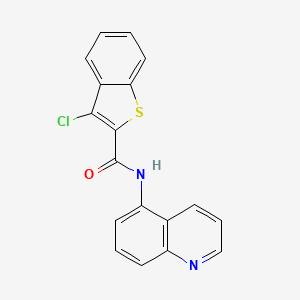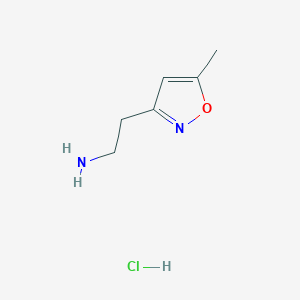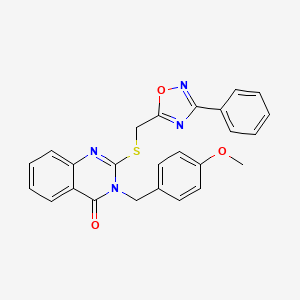![molecular formula C21H21N5OS B2448097 N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1172874-77-9](/img/structure/B2448097.png)
N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrazole, a pyridine, a thiazole, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, pyridine, and thiazole rings, along with the amide group. These groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazole, pyridine, thiazole, and amide groups. These groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole, pyridine, thiazole, and amide groups could confer a variety of properties, such as solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- A study discusses the synthesis and characterization of a related compound, highlighting the importance of accurate identification and the potential of pyrazole compounds in research. The study emphasizes the significance of these compounds in understanding synthetic cannabinoids (McLaughlin et al., 2016).
Potential in Pharmacological Research
- Research on a structurally similar compound, focusing on its potential as a glycine transporter inhibitor, suggests the relevance of pyrazole derivatives in developing central nervous system (CNS) drugs (Yamamoto et al., 2016).
Role in Antimicrobial Studies
- A paper on the synthesis and antimicrobial activity of pyrimidine derivatives, including those similar to the compound , provides insights into their potential application in combating various pathogens (Rathod & Solanki, 2018).
Application in Molecular Imaging
- The synthesis of a compound analogous to N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide for positron emission tomography (PET) imaging highlights the potential of these compounds in neuroinflammation research (Wang et al., 2018).
Structural Studies and Biological Activities
- Studies on similar compounds, focusing on their synthesis, crystal structure, and biological activities (like fungicidal and antiviral effects), underline the versatility and potential therapeutic applications of these compounds (Li et al., 2015).
Antifungal Properties
- Investigations into the antifungal activities of pyrazole carboxamide derivatives suggest their effectiveness against phytopathogenic fungi, indicating their potential application in agriculture and plant protection (Wu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-14(2)16-7-4-8-18-19(16)23-21(28-18)26(13-15-6-5-10-22-12-15)20(27)17-9-11-25(3)24-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHXNZYJRCSJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)

![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)




![ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate](/img/structure/B2448034.png)

